molecular formula C4H6O2 B3029172 Erythritol anhydride CAS No. 564-00-1

Erythritol anhydride

Cat. No.: B3029172
CAS No.: 564-00-1
M. Wt: 86.09 g/mol
InChI Key: ZFIVKAOQEXOYFY-ZXZARUISSA-N
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Description

Erythritol anhydride is a derivative of erythritol, a four-carbon sugar alcohol. Erythritol is commonly used as a low-calorie sweetener in various food products. This compound, on the other hand, is a chemical compound that has potential applications in organic synthesis and industrial processes. It is formed by the dehydration of erythritol, resulting in the removal of water molecules and the formation of an anhydride structure.

Mechanism of Action

Target of Action

Erythritol anhydride, also known as meso-Diepoxybutane, is a compound that interacts with various targets in the body. The primary target of erythritol is the 5-methyltetrahydropteroyltriglutamate–homocysteine methyltransferase . On the other hand, meso-Diepoxybutane induces apoptosis in TK6 lymphoblasts via the upregulation of the tumor-suppressor p53 protein .

Mode of Action

Erythritol, a four-carbon sugar, is found in algae, fungi, and lichens . It is twice as sweet as sucrose and can be used as a coronary vasodilator . Meso-Diepoxybutane, on the other hand, is a highly reactive epoxide . It is considered the ultimate carcinogen due to its high genotoxicity and mutagenicity attributed to its ability to form DNA-DNA cross-links .

Biochemical Pathways

Erythritol is synthesized via the pentose-phosphate pathway . This pathway is crucial for the production of erythritol in industrial cultures of yeasts or yeast-like fungi . Meso-Diepoxybutane is metabolically activated from 1,3-butadiene, an important industrial chemical . It is produced by the metabolic processing of 1,3-butadiene, involving epoxidation reactions catalyzed by cytochrome P450 monooxygenases .

Pharmacokinetics

Meso-Diepoxybutane is primarily exposed to humans via inhalation or dermal contact .

Result of Action

Erythritol has been found to be beneficial for oral health as it slows the growth of bacteria and decreases the acid that bacteria make . Meso-Diepoxybutane, on the other hand, is known to induce apoptosis in TK6 lymphoblasts via the upregulation of the tumor-suppressor p53 protein .

Action Environment

Environmental factors can influence the action, efficacy, and stability of both erythritol and meso-Diepoxybutane. For instance, erythritol’s action can be influenced by the presence of other sugars and the pH of the environment . Meso-Diepoxybutane’s action can be influenced by the presence of catalysts or heat, which can cause it to polymerize .

Biochemical Analysis

Biochemical Properties

Erythritol anhydride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, erythrose reductase, an enzyme that catalyzes the final step in the conversion of glucose to erythritol, has been found to interact with this compound . The nature of these interactions is crucial for the synthesis of erythritol .

Cellular Effects

This compound influences various types of cells and cellular processes. It impacts cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to have little impact on blood lipids, uric acid, and blood glucose .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It binds with biomolecules, influences enzyme activation or inhibition, and causes changes in gene expression . For instance, it has been found that the catalytic pocket and the enzyme stability of erythrose reductase, which interacts with this compound, are both improved .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, it is derived endogenously in mammals from glucose through the pentose phosphate pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and these interactions can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are crucial aspects of its biochemical properties. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Erythritol anhydride can be synthesized through the dehydration of erythritol. This process typically involves heating erythritol in the presence of a dehydrating agent such as acetic anhydride or sulfuric acid. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the complete removal of water molecules and the formation of the anhydride.

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of industrial-grade dehydrating agents and reactors designed to handle large volumes of reactants. The reaction is carried out under controlled conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Erythritol anhydride undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form erythritol.

    Esterification: Reacts with alcohols to form esters.

    Amidation: Reacts with amines to form amides.

Common Reagents and Conditions:

    Hydrolysis: Water, mild acidic or basic conditions.

    Esterification: Alcohols, acidic catalysts such as sulfuric acid.

    Amidation: Amines, basic catalysts such as pyridine.

Major Products Formed:

    Hydrolysis: Erythritol.

    Esterification: Erythritol esters.

    Amidation: Erythritol amides.

Scientific Research Applications

Erythritol anhydride has several scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

    Polymer Chemistry: Utilized in the production of polymers and copolymers.

    Pharmaceuticals: Investigated for potential use in drug delivery systems and as a building block for active pharmaceutical ingredients.

    Biotechnology: Explored for its role in enzyme-catalyzed reactions and bioconjugation processes.

Comparison with Similar Compounds

Erythritol anhydride can be compared with other anhydrides and sugar alcohol derivatives:

    Xylitol Anhydride: Similar in structure but derived from xylitol.

    Sorbitol Anhydride: Derived from sorbitol, another sugar alcohol.

    Mannitol Anhydride: Derived from mannitol, used in similar applications.

Uniqueness: this compound is unique due to its specific reactivity and the properties imparted by the erythritol backbone. Its low-calorie nature and compatibility with various chemical reactions make it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

(2S)-2-[(2R)-oxiran-2-yl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C4H6O2/c1-3(5-1)4-2-6-4/h3-4H,1-2H2/t3-,4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
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InChI Key

ZFIVKAOQEXOYFY-ZXZARUISSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

C1C(O1)C2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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Isomeric SMILES

C1[C@@H](O1)[C@@H]2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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Molecular Formula

C4H6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name D,L-1,2:3,4-DIEPOXYBUTANE
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DSSTOX Substance ID

DTXSID101031782
Record name Erythritol anhydride
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Molecular Weight

86.09 g/mol
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Physical Description

D,l-1,2:3,4-diepoxybutane is a colorless to yellow liquid. (NTP, 1992)
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Boiling Point

291 °F at 760 mmHg (NTP, 1992)
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Flash Point

114 °F (NTP, 1992)
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Solubility

greater than or equal to 100 mg/mL at 67.1 °F (NTP, 1992)
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Density

1.1157 at 68 °F (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

3.9 mmHg at 68 °F (NTP, 1992)
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CAS No.

298-18-0, 564-00-1
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Melting Point

39 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main metabolic pathway of 1,3-butadiene in rat liver microsomes and how is meso-diepoxybutane involved?

A1: In rat liver microsomes, 1,3-butadiene is initially metabolized to butadiene monoxide. This epoxide is then further transformed into two key products: [] * 3-butene-1,2-diol: Formed through the action of microsomal epoxide hydrolase on butadiene monoxide. [] * Meso-diepoxybutane (meso-DEB) and (+/-)-diepoxybutane (DEB): Formed by the oxidation of butadiene monoxide by specific cytochrome P450 enzymes. [] Interestingly, meso-DEB is preferentially hydrolyzed in rat liver microsomes compared to (+/-)-DEB. []

Q2: Which human cytochrome P450 enzymes are involved in the metabolism of butadiene monoxide to diepoxybutane?

A2: Research using cDNA-expressed human enzymes has shown that cytochrome P450 2E1, 2A6, and 2C9 can oxidize butadiene monoxide to both meso-diepoxybutane (meso-DEB) and (+/-)-diepoxybutane (DEB). [] * CYP2E1 shows the highest rate of total DEB formation. []* CYP2A6 and CYP2E1 preferentially produce meso-DEB. [] * CYP2C9 produces both isomers in roughly equal amounts. []

Q3: Are there any significant species differences in the metabolism of butadiene monoxide and diepoxybutane?

A3: Yes, there are important differences observed between mice, rats, and humans: []

  • DEB formation: While mouse liver microsomes demonstrate the highest Vmax/Km ratio for total DEB formation, rat and human liver microsomes show lower rates. []
  • DEB hydrolysis: Human liver microsomes display a greater capacity for DEB hydrolysis compared to rat liver microsomes. Notably, DEB hydrolysis is not detectable in mouse liver microsomes. []
  • Stereoselectivity: Both rat and human liver microsomes exhibit preferential hydrolysis of meso-DEB over (+/-)-DEB. []

Q4: Aside from its role as a metabolite, are there any other applications of meso-erythritol anhydride (meso-diepoxybutane)?

A4: Meso-erythritol anhydride, also known as meso-diepoxybutane, has shown potential as a crystalline bulking agent in freeze-dried pharmaceutical formulations. [] Its high crystallization propensity, along with D-mannitol, makes it a promising candidate for this application. [] The specific crystalline structure formed depends on the cooling method used during the freeze-drying process, impacting the texture of the final product. []

Q5: Can meso-diepoxybutane be used as a building block for synthesizing complex molecules?

A5: Yes, meso-diepoxybutane can be utilized as a starting material in organic synthesis. For instance, it can undergo a ring-opening reaction with azide ions, followed by propargylation and a double 1,3-dipolar intramolecular cycloaddition, leading to the formation of a novel bis(1,2,3-triazolo-1,4-oxazine) compound. [] This reaction sequence highlights the potential of meso-diepoxybutane for constructing complex heterocyclic structures with potential biological activity. []

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